molecular formula C8H11N3O3S B085746 p-Dimethylaminodiazobenzenesulfonic acid CAS No. 150-70-9

p-Dimethylaminodiazobenzenesulfonic acid

Cat. No. B085746
CAS RN: 150-70-9
M. Wt: 229.26 g/mol
InChI Key: FLTYACUMGDVPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Dimethylaminodiazobenzenesulfonic acid (DMDAB) is a diazo dye that is widely used in scientific research. It is a water-soluble compound that is commonly used as a pH indicator in analytical chemistry. DMDAB is also used in the synthesis of other organic compounds and as a reagent in biochemical assays. In

Scientific Research Applications

P-Dimethylaminodiazobenzenesulfonic acid is commonly used as a pH indicator in analytical chemistry. It is also used in the synthesis of other organic compounds, such as azo dyes and sulfonamides. In addition, p-Dimethylaminodiazobenzenesulfonic acid is used as a reagent in biochemical assays, such as the determination of protein concentration and the detection of amino acids.

Mechanism Of Action

P-Dimethylaminodiazobenzenesulfonic acid acts as a pH indicator by changing color in response to changes in pH. In acidic solutions, p-Dimethylaminodiazobenzenesulfonic acid is yellow, while in alkaline solutions, it is red. The mechanism of color change is due to the protonation and deprotonation of the dimethylamino group on the benzene ring.

Biochemical And Physiological Effects

P-Dimethylaminodiazobenzenesulfonic acid is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it is a potentially hazardous chemical.

Advantages And Limitations For Lab Experiments

One advantage of using p-Dimethylaminodiazobenzenesulfonic acid as a pH indicator is its high sensitivity to pH changes. It can detect pH changes as small as 0.1 pH units. However, p-Dimethylaminodiazobenzenesulfonic acid has a relatively narrow pH range of 3.0-5.5, which limits its use in certain applications.

Future Directions

There are several future directions for research on p-Dimethylaminodiazobenzenesulfonic acid. One area of interest is the synthesis of novel azo dyes and sulfonamides using p-Dimethylaminodiazobenzenesulfonic acid as a starting material. Another area of interest is the development of new biochemical assays that utilize p-Dimethylaminodiazobenzenesulfonic acid as a reagent. Finally, there is potential for the use of p-Dimethylaminodiazobenzenesulfonic acid in biomedical applications, such as drug delivery and imaging. Further research is needed to explore these possibilities.
Conclusion:
In conclusion, p-Dimethylaminodiazobenzenesulfonic acid is a versatile compound that has many scientific research applications. Its high sensitivity to pH changes and use in the synthesis of other organic compounds make it a valuable tool in analytical chemistry and biochemistry. While there are some limitations to its use, there is potential for further research and development in this field.

Synthesis Methods

P-Dimethylaminodiazobenzenesulfonic acid can be synthesized by the reaction of p-dimethylaminobenzenesulfonyl chloride with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with a suitable coupling agent, such as N,N-dimethylaniline, to form p-Dimethylaminodiazobenzenesulfonic acid.

properties

CAS RN

150-70-9

Product Name

p-Dimethylaminodiazobenzenesulfonic acid

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]iminosulfamic acid

InChI

InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14)

InChI Key

FLTYACUMGDVPLP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O

Other CAS RN

150-70-9

Related CAS

140-56-7 (hydrochloride salt)

synonyms

dexon
dexon (fungicide)
dexon (fungicide), sodium salt
fenaminosulf
fenaminosulf free acid
p-dimethylaminodiazobenzenesulfonic acid

Origin of Product

United States

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